(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines elements of thiazole, isoquinoline, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isoquinoline moiety. The final step involves the formation of the ethoxyphenylmethylidene group. Common reagents used in these reactions include thionyl chloride, ethyl iodide, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20N2O2S/c1-2-25-18-9-7-15(8-10-18)13-19-20(24)22-21(26-19)23-12-11-16-5-3-4-6-17(16)14-23/h3-10,13H,2,11-12,14H2,1H3/b19-13- |
InChI Key |
GFWYSMNJYTWKSW-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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